REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[N+:5]([O-])[CH:6]=[C:7]([CH2:13][O:14][CH3:15])[N:8]=2)[N:3]=1.NC1N=C(N)C2C(=[N+]([O-])C=C(COC)N=2)N=1.[OH-].[Na+]>>[NH2:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[NH:8][CH:7]([CH2:13][O:14][CH3:15])[CH2:6][NH:5][C:4]=2[N:3]=1 |f:2.3|
|
Name
|
2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=[N+](C=C(N=C2C(N1)=O)COC)[O-]
|
Name
|
2,4-Diamino-6-methoxymethylpteridine-8-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=[N+](C=C(N=C2C(=N1)N)COC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2NCC(NC2C(N1)=O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |